2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one
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Overview
Description
2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclopenta[b]pyridine ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclopentane derivative with a pyridine derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride: Similar spiro structure but with an indoline ring instead of a cyclopenta[b]pyridine ring.
2’,3’,5’,6’-Tetrahydrospiro[cyclopenta[c]pyridine-5,4’-pyran]: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one is unique due to its specific spiro structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one is a complex organic compound with significant biological implications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
- Molecular Weight : 237.68 g/mol
- CAS Number : Not available
- Purity : Typically around 95% in commercial preparations
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing pyridine and pyran rings have been associated with anticancer properties. For example, derivatives of pyridone have shown efficacy as topoisomerase inhibitors and in treating various cancer types .
- Antimicrobial Properties : Spirocyclic compounds have demonstrated antifungal activity against pathogens such as Candida albicans .
- Neurological Effects : Some derivatives have been investigated for their potential in treating neurological disorders, particularly migraine .
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Many spirocyclic compounds act by inhibiting key enzymes involved in disease pathways. For instance, they may inhibit kinases or other critical enzymes implicated in cancer progression .
- Receptor Modulation : The interaction with specific receptors, such as estrogen receptors (GPR30), has been noted in related compounds, suggesting a potential pathway for therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar compounds:
- Anticancer Studies : A study reported that pyridone derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that structural modifications could enhance their efficacy .
- Antimicrobial Testing : Another investigation found that certain spirocyclic compounds showed promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges .
- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties, particularly in models of neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
2-chlorospiro[6H-cyclopenta[b]pyridine-5,4'-oxane]-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-2-1-8-11(14-10)9(15)7-12(8)3-5-16-6-4-12/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEXOFYHTYGXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=C2C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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